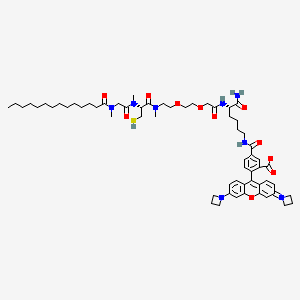
mgc(3Me)JF549
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mgc(3Me)JF549 is a fluorescent dye used as a Golgi probe. It has an excitation wavelength of 561 nm and is primarily used for live-cell imaging of the Golgi apparatus . This compound is valuable in scientific research due to its ability to specifically stain the Golgi apparatus, allowing researchers to visualize and study this critical cellular organelle.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
mgc(3Me)JF549 primarily undergoes reactions typical of fluorescent dyes, such as photobleaching and fluorescence quenching. These reactions are influenced by the environment in which the dye is used, including factors like pH, temperature, and the presence of other chemicals .
Common Reagents and Conditions
Solvent: Dimethyl sulfoxide (DMSO)
Incubation: Cells are incubated with a 30 μM solution of this compound in the dark for 10 minutes at room temperature.
Washing: Cells are washed twice with 1 mL of Dulbecco’s Modified Eagle Medium (DMEM) containing 3 mg/mL of bovine serum albumin (BSA), and the medium is changed to fresh DMEM
Major Products
The major product formed from the use of this compound is the fluorescently labeled Golgi apparatus, which can be observed using confocal fluorescence imaging .
Scientific Research Applications
mgc(3Me)JF549 is widely used in various scientific research fields, including:
Chemistry: Used as a fluorescent probe to study the Golgi apparatus and other cellular structures.
Biology: Facilitates live-cell imaging, allowing researchers to visualize and analyze the Golgi apparatus in real-time.
Medicine: Assists in understanding cellular processes and disease mechanisms by providing detailed images of the Golgi apparatus.
Industry: Employed in the development of diagnostic tools and research reagents .
Mechanism of Action
mgc(3Me)JF549 functions as a Golgi probe by specifically binding to the Golgi apparatus within cells. The compound’s excitation wavelength of 561 nm allows it to emit fluorescence, which can be detected using confocal fluorescence imaging. This fluorescence enables researchers to visualize the Golgi apparatus and study its structure and function in live cells .
Comparison with Similar Compounds
Similar Compounds
mgc(3Me)FDA: Another Golgi probe that is modified with a myristoylated GC 3Me motif and fluorescein diacetate (FDA).
JF549: A related fluorescent dye used for similar applications in live-cell imaging.
Uniqueness
mgc(3Me)JF549 is unique due to its specific excitation wavelength of 561 nm, which provides optimal fluorescence for imaging the Golgi apparatus. Its ability to specifically stain the Golgi apparatus makes it a valuable tool for researchers studying this organelle .
Properties
Molecular Formula |
C61H86N8O11S |
|---|---|
Molecular Weight |
1139.4 g/mol |
IUPAC Name |
5-[[(5S)-6-amino-5-[[2-[2-[2-[methyl-[(2R)-2-[methyl-[2-[methyl(tetradecanoyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]ethoxy]ethoxy]acetyl]amino]-6-oxohexyl]carbamoyl]-2-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]benzoate |
InChI |
InChI=1S/C61H86N8O11S/c1-5-6-7-8-9-10-11-12-13-14-15-21-55(71)66(3)40-56(72)67(4)51(42-81)60(75)65(2)33-34-78-35-36-79-41-54(70)64-50(58(62)73)20-16-17-28-63-59(74)43-22-25-46(49(37-43)61(76)77)57-47-26-23-44(68-29-18-30-68)38-52(47)80-53-39-45(24-27-48(53)57)69-31-19-32-69/h22-27,37-39,50-51H,5-21,28-36,40-42H2,1-4H3,(H5-,62,63,64,70,73,74,76,77,81)/t50-,51-/m0/s1 |
InChI Key |
GCCGBBPZKHUXIL-TZTPEXNXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)[C@@H](CS)C(=O)N(C)CCOCCOCC(=O)N[C@@H](CCCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+]4CCC4)C=C3OC5=C2C=CC(=C5)N6CCC6)C(=O)[O-])C(=O)N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+]4CCC4)C=C3OC5=C2C=CC(=C5)N6CCC6)C(=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















